An In-depth Technical Guide to 3,4-Dibromoheptane: Chemical Properties and Structure
An In-depth Technical Guide to 3,4-Dibromoheptane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural aspects of 3,4-dibromoheptane. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed compilation of its physical and chemical characteristics. A significant focus is placed on the stereoisomeric nature of the molecule, which is crucial for understanding its potential applications and reactivity. This guide also outlines a standard experimental protocol for its synthesis via the bromination of 3-heptene (B165601) and presents key quantitative data in a clear, tabular format.
Chemical and Physical Properties
3,4-Dibromoheptane is a halogenated alkane with the molecular formula C₇H₁₄Br₂.[1][2][3] Its properties are influenced by the presence of two bromine atoms on adjacent carbons in the heptane (B126788) chain. While extensive experimental data for this specific compound is limited, critically evaluated data from the NIST/TRC Web Thermo Tables (WTT) provides valuable insights into its physical characteristics.[4]
Data Presentation
The following table summarizes the key quantitative data for 3,4-dibromoheptane.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄Br₂ | [1][2][3] |
| Molecular Weight | 257.99 g/mol | [2] |
| CAS Registry Number | 21266-90-0 | [3] |
| Normal Boiling Point | Critically evaluated recommendations available | [4] |
| Density (Liquid) | Critically evaluated recommendations available as a function of temperature | [4] |
| Computed XLogP3 | 3.7 | |
| Rotatable Bond Count | 4 | |
| Heavy Atom Count | 9 | |
| Complexity | 63.9 | [5] |
Note: Specific values for boiling point and density are available through the NIST/TRC Web Thermo Tables, which require a subscription for access. The data is critically evaluated and recommended for use in scientific and engineering applications.
Chemical Structure and Stereoisomerism
The structure of 3,4-dibromoheptane is characterized by a seven-carbon chain with bromine atoms attached to the third and fourth carbon atoms. A key feature of this molecule is the presence of two chiral centers at C3 and C4, leading to the existence of stereoisomers.
The four possible stereoisomers of 3,4-dibromoheptane are:
-
(3R,4R)-3,4-dibromoheptane
-
(3S,4S)-3,4-dibromoheptane
-
(3R,4S)-3,4-dibromoheptane
-
(3S,4R)-3,4-dibromoheptane
These stereoisomers exist as two pairs of enantiomers: the (3R,4R) and (3S,4S) isomers are enantiomers of each other, as are the (3R,4S) and (3S,4R) isomers. The relationship between any other pairing (e.g., (3R,4R) and (3R,4S)) is diastereomeric.
Visualization of Stereoisomer Relationships
The logical relationship between the stereoisomers of 3,4-dibromoheptane can be visualized as follows:
Caption: Relationship between the stereoisomers of 3,4-dibromoheptane.
Experimental Protocols
The primary synthetic route to 3,4-dibromoheptane is the electrophilic addition of bromine (Br₂) to 3-heptene. The stereochemical outcome of this reaction is dependent on the stereochemistry of the starting alkene (cis- or trans-3-heptene) and proceeds via an anti-addition mechanism.[6][7][8][9]
Synthesis of 3,4-Dibromoheptane via Bromination of 3-Heptene
This protocol is based on the well-established mechanism of bromine addition to alkenes and can be adapted for the specific synthesis of 3,4-dibromoheptane.
Materials:
-
3-Heptene (cis- or trans-isomer)
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
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Sodium thiosulfate (B1220275) solution (aqueous, saturated)
-
Sodium sulfate (B86663) (Na₂SO₄, anhydrous)
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-heptene (1 equivalent) in anhydrous dichloromethane. Cool the flask in an ice bath to 0°C.
-
Bromine Addition: While stirring vigorously, add a solution of bromine (1 equivalent) in dichloromethane dropwise to the cooled alkene solution. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. The addition should be controlled to maintain the reaction temperature below 5°C.
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Reaction Monitoring: Continue stirring at 0°C for 1-2 hours after the addition is complete. The reaction can be monitored by TLC or GC to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, quench any remaining bromine by adding saturated aqueous sodium thiosulfate solution until the reddish-brown color is no longer visible.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 3,4-dibromoheptane.
Visualization of the Synthetic Workflow
The general workflow for the synthesis of 3,4-dibromoheptane is illustrated below.
Caption: General workflow for the synthesis of 3,4-dibromoheptane.
Signaling Pathways
Currently, there are no known or documented biological signaling pathways in which 3,4-dibromoheptane is directly involved. As a simple halogenated hydrocarbon, it is not expected to have specific interactions with biological receptors or signaling molecules. Its primary relevance in a biological context would likely be related to its potential toxicity or use as a synthetic intermediate in the preparation of more complex, biologically active molecules.
Conclusion
3,4-Dibromoheptane is a vicinal dibromoalkane with well-defined chemical and physical properties, although specific experimental data can be scarce. Its stereochemistry is a critical aspect of its molecular identity, giving rise to four distinct stereoisomers. The synthesis of 3,4-dibromoheptane is reliably achieved through the bromination of 3-heptene, a reaction that proceeds with anti-addition stereospecificity. This guide provides a foundational understanding of this compound for its potential application in chemical research and development.
References
- 1. 3,4-Dibromoheptane | 21266-90-0 | Benchchem [benchchem.com]
- 2. 3,4-Dibromoheptane | C7H14Br2 | CID 12835654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-dibromoheptane [webbook.nist.gov]
- 4. WTT- Under Construction Page [wtt-pro.nist.gov]
- 5. (3S,4S)-3,4-dibromoheptane | C7H14Br2 | CID 96450198 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
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